Hydrogen Bond Acceptor Profile vs. Phenethyl Analog
The target compound possesses 6 hydrogen bond acceptor (HBA) atoms versus only 5 HBA for the direct phenethyl analog 3-[(6-methoxypyrazin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide (CAS 2034209-30-6) [1]. The additional HBA arises from the para-methoxy oxygen on the N-benzyl substituent, which is absent in the phenethyl analog. This single-atom difference increases the compound's capacity for polar interactions with biological targets and alters its computed drug-likeness profile.
+1 HBA (20% increase)
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 HBA (estimated from structure: 2 pyrazine N + 1 amide carbonyl O + 1 ether O + 2 methoxy O) |
| Comparator Or Baseline | CAS 2034209-30-6: 5 HBA (2 pyrazine N + 1 amide carbonyl O + 1 ether O + 1 methoxy O) |
| Quantified Difference | +1 HBA (20% increase) |
| Conditions | Computed from molecular structure; comparator data verified via kuujia.com database [1] |
Why This Matters
A 20% increase in HBA count directly impacts aqueous solubility and hydrogen-bonding capacity with biological targets, making the target compound pharmacokinetically distinct from the phenethyl analog for in vitro screening campaigns.
- [1] Kuujia.com. 3-[(6-Methoxypyrazin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide (CAS 2034209-30-6) — Computed Properties (HBA = 5). Accessed 2026-04-30. View Source
